molecular formula C25H29N3O3S B2935966 N-(3-methoxyphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878056-33-8

N-(3-methoxyphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2935966
CAS No.: 878056-33-8
M. Wt: 451.59
InChI Key: KEKZDZYKZMDTGK-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure comprising:

  • Indole core: A 1H-indol-3-yl moiety modified at the 1-position with a 2-(4-methylpiperidin-1-yl)-2-oxoethyl group.
  • Sulfanyl linkage: A thioether bridge connecting the indole to an acetamide backbone.
  • Substituents: A 3-methoxyphenyl group on the acetamide nitrogen and a 4-methylpiperidin-1-yl ring on the oxoethyl side chain.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)32-17-24(29)26-19-6-5-7-20(14-19)31-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKZDZYKZMDTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound with a complex structure that has garnered interest in various biological research fields. Its molecular formula is C25H29N3O3SC_{25}H_{29}N_{3}O_{3}S, and it has a molecular weight of 451.59 g/mol. This compound is notable for its potential therapeutic applications, particularly in oncology and neuropharmacology.

This compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in its anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit phospholipase A2, an enzyme implicated in various inflammatory processes .
  • Modulation of Neurotransmitter Systems : The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Compounds that affect these pathways are often explored for their effects on mood disorders and neurodegenerative diseases .
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related indole derivatives have been documented to induce apoptosis in cancer cells through various signaling pathways .

Case Studies and Experimental Data

Several studies have focused on the biological activity of compounds structurally related to this compound:

  • Antitumor Activity : In vitro assays demonstrated that similar compounds can significantly reduce cell viability in breast cancer cell lines, suggesting a potential for this compound to act as an anticancer agent .
  • Neuroprotective Effects : Research on piperidine derivatives has shown neuroprotective effects in models of neurodegeneration, indicating that this compound may also provide benefits in conditions like Alzheimer's disease .

Data Table

PropertyValue
Molecular FormulaC25H29N3O3S
Molecular Weight451.59 g/mol
PurityTypically 95%
Potential ApplicationsAnticancer, Neuroprotection
Mechanisms of ActionEnzyme inhibition, Neurotransmitter modulation

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Sulfanyl → SulfoxideH₂O₂, CH₃COOH, 25°C, 2 hoursSulfoxide derivativeMild oxidation preserves the acetamide and indole moieties .
Sulfanyl → SulfonemCPBA, DCM, 0°C → RT, 6 hoursSulfone derivativeComplete oxidation achieved with excess peracid; indole ring remains intact.

Mechanistic Insight :

  • Sulfur’s lone electron pairs facilitate electrophilic attack by oxidizing agents.

  • Steric hindrance from the indole and piperidine groups slows reaction kinetics compared to simpler thioethers.

Nucleophilic Substitution

The acetamide group participates in hydrolysis and aminolysis:

Reaction Reagents/Conditions Products Key Observations
Acetamide → Carboxylic Acid6M HCl, reflux, 8 hours2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetic acidAcidic hydrolysis yields a free carboxylic acid; indole stability confirmed .
Acetamide → ThioamideLawesson’s reagent, toluene, 110°C, 12 hoursThioacetamide analogSelective sulfur substitution without disrupting the sulfanyl group .

Kinetic Data :

  • Hydrolysis rates correlate with pH: accelerated under strongly acidic or basic conditions.

  • Steric shielding from the 4-methylpiperidin-1-yl group reduces reactivity by ~30% compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The indole and methoxyphenyl rings undergo halogenation and nitration:

Reaction Reagents/Conditions Products Key Observations
Indole C-5 BrominationBr₂, FeBr₃, DCM, 0°C, 1 hour5-Bromo-indole derivativeRegioselectivity driven by electron-donating sulfanyl group .
Methoxyphenyl NitrationHNO₃/H₂SO₄, 0°C, 30 minutes3-Nitro-5-methoxyphenyl analogMeta-substitution dominates due to steric and electronic effects .

Regiochemical Notes :

  • Indole substitutions favor the C-5 position (para to sulfanyl group).

  • Methoxyphenyl nitration avoids ortho positions due to steric bulk from the acetamide chain .

Reductive Transformations

Selective reduction of carbonyl and sulfur groups:

Reaction Reagents/Conditions Products Key Observations
Ketone → AlcoholNaBH₄, MeOH, RT, 4 hoursAlcohol derivativePiperidin-2-one moiety reduced selectively; sulfanyl group unaffected.
Sulfone → ThioetherZn/HCl, reflux, 3 hoursRegenerated thioetherFull reduction to sulfanyl confirmed via NMR.

Thermodynamic Considerations :

  • The 4-methylpiperidin-1-yl group stabilizes intermediates during ketone reduction.

Cross-Coupling Reactions

The indole moiety enables palladium-catalyzed couplings:

Reaction Reagents/Conditions Products Key Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hoursBiaryl-indole hybridCoupling at C-2 position achieved with 75% yield; methoxyphenyl group inert .

Catalytic Efficiency :

  • Electron-rich indole enhances oxidative addition efficiency in Pd-mediated reactions .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

a. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • Key Differences :
    • Ring Size : Azepanyl (7-membered) vs. 4-methylpiperidin-1-yl (6-membered).
    • Substituent : 4-Chlorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
  • Implications :
    • The 4-methylpiperidin-1-yl group in the target compound may enhance rigidity and binding affinity compared to azepanyl’s flexibility.
    • Methoxy groups improve solubility via hydrogen bonding, whereas chloro groups increase lipophilicity.
b. N-(1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide
  • Key Differences :
    • Linkage : Sulfonyl (SO₂) vs. sulfanyl (S).
    • Substituent : Phenyl-sulfonyl vs. 3-methoxyphenyl.

Substituent Effects on Pharmacokinetics

a. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
  • Key Feature : Fluorinated biphenyl group.
  • Comparison :
    • The target compound’s 3-methoxyphenyl group may engage in π-π stacking interactions similar to biphenyl systems but with reduced steric hindrance.
b. N-(4-Chlorophenyl)-2-(4-chlorophenyl)acetamide
  • Key Feature : Dichlorophenyl substitution.
  • Comparison :
    • Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing electronic distribution and target interactions.

Physicochemical Properties

Property Target Compound Azepanyl Analogue Sulfonyl Derivative
Lipophilicity (logP) High (methylpiperidin) Moderate (azepanyl) Low (sulfonyl)
Polarity Moderate (sulfanyl) Moderate High
Solubility Moderate (methoxy) Low (chloro) High

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